molecular formula C24H19F2N3O5S B2462570 (Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 902298-48-0

(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No. B2462570
M. Wt: 499.49
InChI Key: GGDHCSYKOPWREH-COOPMVRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H19F2N3O5S and its molecular weight is 499.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Polymorphism

Chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been analyzed for their crystalline structure, exhibiting various spatial arrangements and demonstrating the compound's potential for forming different polymorphic forms. This highlights the importance of structural analysis in understanding the physicochemical properties of chromene derivatives, which could be relevant for "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide" (J. Reis et al., 2013).

Synthesis and Chemical Reactions

Research into the synthesis of chromene derivatives through multi-component reactions highlights the versatility of these compounds in chemical synthesis. For example, the creation of 3H-naphtho[2.1-b]pyran-2-carboxamides from cyclocoupling reactions indicates the compound's utility in constructing complex chemical structures, which could be applicable for the synthesis of "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide" (T. A. Nizami & R. Hua, 2018).

Antioxidant and Antibacterial Properties

Studies on chromene-3-carboxamide derivatives have demonstrated significant antioxidant and antibacterial properties. For instance, certain synthesized 4H-chromene-3-carboxamide derivatives showed good antioxidant activity and were active against bacterial strains. This suggests that similar compounds, including "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide," could possess valuable biological activities (Chitreddy V. Subbareddy & S. Sumathi, 2017).

Solvatochromism Studies

Research into the solvatochromic properties of chromene derivatives, particularly those synthesized under solvent-free conditions, provides insights into the interaction of these compounds with different solvents. This is crucial for understanding the photophysical properties of chromenes, which may extend to the study of "(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide" (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

properties

IUPAC Name

(2Z)-N-(2,4-difluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O5S/c1-14-6-9-17(10-7-14)35(31,32)29-28-24-18(12-15-4-3-5-21(33-2)22(15)34-24)23(30)27-20-11-8-16(25)13-19(20)26/h3-13,29H,1-2H3,(H,27,30)/b28-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDHCSYKOPWREH-COOPMVRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2,4-difluorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

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